molecular formula C16H13BrFN3 B13874250 6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine

6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine

Cat. No.: B13874250
M. Wt: 346.20 g/mol
InChI Key: JAPCJNDLNHVCHH-UHFFFAOYSA-N
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Description

6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine typically involves the reaction of 6-bromo-4-chloroquinoline with 3-fluoro-2-methylaniline. The reaction is carried out in ethanol under reflux conditions for 18 hours . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing selective kinase inhibitors and other biologically active molecules.

Properties

Molecular Formula

C16H13BrFN3

Molecular Weight

346.20 g/mol

IUPAC Name

6-bromo-4-N-(3-fluoro-2-methylphenyl)quinoline-3,4-diamine

InChI

InChI=1S/C16H13BrFN3/c1-9-12(18)3-2-4-14(9)21-16-11-7-10(17)5-6-15(11)20-8-13(16)19/h2-8H,19H2,1H3,(H,20,21)

InChI Key

JAPCJNDLNHVCHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC2=C3C=C(C=CC3=NC=C2N)Br

Origin of Product

United States

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